tert-Butyl 20-bromoicosanoate
Description
Properties
IUPAC Name |
tert-butyl 20-bromoicosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47BrO2/c1-24(2,3)27-23(26)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-25/h4-22H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNSFVDSDHPGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The direct esterification of 20-bromoicosanoic acid with tert-butanol represents a straightforward route to synthesize tert-butyl 20-bromoicosanoate. This method employs acid catalysis, typically using sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to facilitate nucleophilic acyl substitution. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol to form the ester.
Example Protocol :
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Reactants : 20-Bromoicosanoic acid (1.0 eq), tert-butanol (3.0 eq), H₂SO₄ (0.1 eq).
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Conditions : Reflux in toluene at 110°C for 12–24 hours under inert atmosphere.
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Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and drying over MgSO₄.
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Purification : Fractional distillation under reduced pressure (0.1 mmHg, 180–190°C).
Challenges and Optimizations
Steric hindrance from the tert-butyl group and the long alkyl chain necessitates prolonged reaction times. To enhance efficiency, Dean-Stark traps are employed to remove water and shift equilibrium toward ester formation. Alternative catalysts, such as dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP), offer milder conditions but require anhydrous solvents like dichloromethane.
Yield : 65–75% (acid-catalyzed); 80–85% (DCC/DMAP).
Hydrogenolytic Cleavage of Benzyl 20-Bromoicosanoate
Synthetic Pathway
This method involves two steps: (1) synthesis of benzyl 20-bromoicosanoate and (2) hydrogenolytic deprotection to yield the free acid, followed by in situ esterification with tert-butanol. The benzyl group acts as a protecting moiety, enabling selective deprotection under hydrogenation conditions.
Step 1: Benzyl Ester Formation
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Reactants : 20-Bromoicosanoic acid (1.0 eq), benzyl bromide (1.2 eq), K₂CO₃ (2.0 eq).
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Conditions : Reflux in acetone at 60°C for 8 hours.
Step 2: Hydrogenolysis and Esterification
Advantages Over Direct Esterification
This approach avoids equilibrium limitations by decoupling protection and esterification steps. The use of Pd/C ensures chemoselective cleavage of the benzyl ester without affecting the bromide moiety.
Palladium-Catalyzed Coupling Strategies
Cross-Coupling of Alkyl Halides
A novel method leverages palladium catalysts to couple long-chain alkyl bromides with tert-butyl carboxylates. The reaction employs Pd₂(dba)₃ and phosphine ligands to facilitate oxidative addition and transmetallation.
Example Protocol :
Role of Ligands and Solvents
Bulky phosphine ligands (e.g., [HP(t-Bu)₂Me]BF₄) prevent β-hydride elimination, a common side reaction in long-chain alkyl palladium complexes. Anhydrous dioxane enhances catalyst stability and solubility.
Comparative Analysis of Preparation Methods
| Method | Yield | Conditions | Purification | Scalability |
|---|---|---|---|---|
| Direct Esterification | 65–85% | Acidic, reflux | Fractional distillation | Moderate |
| Hydrogenolytic Cleavage | 82–88% | H₂, Pd/C, ambient | Recrystallization | High |
| Palladium-Catalyzed | 70–75% | Pd complex, 80°C | Column chromatography | Low |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 20-bromoicosanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of tert-butyl 20-hydroxyicosanoate or tert-butyl 20-aminoicosanoate.
Reduction Reactions: Formation of tert-butyl 20-hydroxyicosanoate.
Oxidation Reactions: Formation of 20-bromoicosanoic acid or other oxidized derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as an intermediate in the synthesis of complex organic molecules and polymers. Its ability to undergo various chemical reactions, including substitution, reduction, and oxidation, makes it a valuable building block in organic chemistry.
Biological Studies
In biological research, tert-butyl 20-bromoicosanoate is used to study lipid metabolism. It acts as a model compound for investigating the behavior of long-chain fatty acid esters, providing insights into metabolic pathways and cellular interactions.
Drug Delivery Systems
One of the significant applications of this compound is in drug delivery systems. Its capacity to form stable esters with pharmacologically active compounds enhances solubility and bioavailability, leading to improved therapeutic efficacy. Studies have demonstrated that modifying drug molecules with this compound can facilitate controlled release mechanisms.
Lipid Metabolism Investigation
A study focused on brominated esters demonstrated their influence on lipid storage and mobilization in cells. Researchers found that brominated compounds exhibited different levels of activity compared to chlorinated ones, suggesting that bromine enhances certain biological interactions.
Drug Delivery Enhancement
In another case study, researchers modified drug molecules using this compound. The results indicated improved solubility and bioavailability, significantly enhancing the therapeutic efficacy of the drugs involved.
Mechanism of Action
The mechanism of action of tert-Butyl 20-bromoicosanoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 20-bromoicosanoic acid and tert-butyl alcohol. The bromine atom in the molecule can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can also be involved in reduction and oxidation reactions, contributing to the compound’s reactivity and versatility in different chemical processes.
Comparison with Similar Compounds
Limitations and Recommendations
The absence of direct data on this compound in the provided evidence necessitates caution in extrapolating properties. Key gaps include:
- Exact melting point, boiling point, and solubility.
- Ecotoxicological data (persistence, bioaccumulation).
- Specific reaction protocols or catalytic systems for bromine utilization.
Biological Activity
tert-Butyl 20-bromoicosanoate is an organic compound with the chemical formula C24H47BrO2. It is primarily utilized as an intermediate in organic synthesis and has potential applications in biological research, particularly in lipid metabolism and drug delivery systems. This article explores the biological activity of this compound, examining its mechanisms of action, relevant case studies, and comparisons with similar compounds.
This compound is synthesized through the esterification of 20-bromoicosanoic acid with tert-butyl alcohol, typically using a strong acid catalyst such as sulfuric acid. The reaction conditions involve refluxing and subsequent purification through distillation or recrystallization. The compound exists as a colorless to pale yellow oily liquid soluble in organic solvents like ethanol and ether.
The biological activity of this compound can be attributed to its structural properties, which allow it to interact with biological membranes and cellular components. The bromine atom in the compound can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis, yielding 20-bromoicosanoic acid and tert-butyl alcohol. These reactions contribute to its reactivity and potential biological effects.
Lipid Metabolism Studies
Research indicates that compounds similar to this compound can influence lipid metabolism pathways. For instance, studies have shown that long-chain fatty acid esters can modulate lipid storage and mobilization in cells. This compound may serve as a model for investigating these metabolic processes .
Study on Ester Derivatives
A case study involving various ester derivatives highlighted the role of brominated compounds in modulating lipid metabolism. In this study, researchers observed that brominated esters exhibited different levels of activity compared to their chlorinated counterparts, suggesting that the presence of bromine may enhance certain biological interactions .
Drug Delivery Systems
Another significant application of this compound is in drug delivery systems. Its ability to form stable esters with pharmacologically active compounds allows for controlled release mechanisms. A study demonstrated that modifying drug molecules with this compound improved their solubility and bioavailability, enhancing therapeutic efficacy.
Comparative Analysis with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| tert-Butyl 20-chloroicosanoate | Chlorine instead of bromine; lower reactivity | Moderate lipid interaction |
| tert-Butyl 20-iodoicosanoate | Higher reactivity due to iodine; more effective substitution reactions | Enhanced metabolic modulation |
| tert-Butyl 20-fluoroicosanoate | Increased stability; resistant to oxidation | Lower metabolic activity but higher stability |
The comparison shows that while this compound has balanced reactivity suitable for various applications, its halogen counterparts exhibit distinct properties that may be advantageous depending on the desired biological outcome.
Q & A
Basic: What are the recommended protocols for synthesizing tert-Butyl 20-bromoicosanoate with high purity?
Methodological Answer:
Synthesis typically involves esterification of 20-bromoicosanoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) or in situ FTIR to track esterification progress.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
- Purity Validation : Confirm via HPLC (>95% purity) and NMR spectroscopy (absence of residual starting materials) .
- Reporting : Follow standardized experimental documentation guidelines, including reagent stoichiometry, reaction time/temperature, and characterization data, as per academic journal requirements .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.2 ppm for 9H in ¹H NMR; δ ~28 ppm for quaternary carbon in ¹³C NMR) and bromine’s deshielding effect on adjacent carbons.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 454.3 (C₂₄H₄₇BrO₂) and fragmentation patterns.
- IR Spectroscopy : Detect ester carbonyl stretch (~1740 cm⁻¹) and C-Br bond (~600 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolve steric effects of the tert-butyl group, though crystallization may require low-temperature conditions .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis; avoid exposure to light/moisture .
- Handling : Use explosion-proof equipment and grounded containers to mitigate static discharge risks, as brominated esters can be shock-sensitive.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Conduct reactions in a fume hood due to potential volatile byproducts .
Advanced: How does the tert-butyl group influence the steric and electronic properties of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Steric Hindrance : The bulky tert-butyl group adjacent to the bromine atom reduces SN2 reactivity by hindering backside attack. This favors elimination (E2) or solvolysis pathways in polar protic solvents.
- Electronic Effects : The electron-donating tert-butyl group slightly stabilizes the carbonyl, reducing electrophilicity at the ester moiety.
- Experimental Validation : Compare reaction kinetics with analogous linear esters (e.g., methyl 20-bromoicosanoate) using GC-MS or NMR to quantify product ratios .
Advanced: What computational methods are suitable for modeling the reactivity of this compound in complex reaction environments?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d,p) to model transition states and assess activation energies for bromine displacement. Include solvent effects (e.g., PCM for THF or DMSO) to improve accuracy.
- MD Simulations : Study conformational flexibility of the 20-carbon chain in solution, which affects accessibility of the bromine atom.
- Validation : Cross-reference computational results with experimental kinetic data and isotopic labeling studies .
Advanced: How can researchers resolve contradictions in reported reaction yields of this compound across different studies?
Methodological Answer:
- Critical Analysis : Compare experimental protocols for variables like solvent purity, catalyst loading, and reaction scale. For example, micellar catalysis may improve yields in aqueous media but introduce reproducibility issues.
- Reproducibility Checks : Replicate studies using standardized conditions (e.g., anhydrous solvents, inert atmosphere) and report detailed metadata (e.g., humidity, equipment calibration).
- Data Transparency : Share raw NMR/HPLC files in supplementary materials to enable independent validation .
Advanced: What strategies optimize the use of this compound in multi-step organic syntheses?
Methodological Answer:
- Protecting Group Compatibility : Test stability under common conditions (e.g., acidic/basic hydrolysis, hydrogenation). The tert-butyl ester is resistant to mild bases but cleaved by strong acids (e.g., TFA).
- Sequential Functionalization : Introduce azide or alkyne groups at the bromine site via click chemistry, followed by deprotection of the ester.
- Scale-Up Considerations : Use flow chemistry to mitigate exothermic risks during bromine displacement reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
